- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 629-11-8 (1,6-Hexanediol)

1,6-Hexanediol 化学的及び物理的性質
名前と識別子
-
- Hexane-1,6-diol
- Hexamethylene glycol
- 1,6-Hexanediol
- 1,6-Dihydroxyhexane
- 1,6-HDO
- HDO
- Hexamethylenediol
- Hexane-1,6-diol
- -Hexanediol
- Hexanediol-(1,6)
- α,ω
- 1,6-Hexylene Glycol
- alpha,omega-Hexanediol
- .alpha.,.omega.-Hexanediol
- 6-hydroxy-1-hexanol
- XXMIOPMDWAUFGU-UHFFFAOYSA-N
- ZIA319275I
- HEZ
- 1,6hexanediol
- 1,6 hexanediol
- 1.6-hexanediol
- 1.6-hexandiol
- 1,6-hexandiol
- 1,6-hexane diol
- .omega.-Hexanediol
- 1,6-hexan-diol
- hexan-1,6-diol
- He
- MFCD00002985
- 27236-13-1
- UNII-ZIA319275I
- AS-12686
- A834086
- 1,6-Hexanediol, 99%
- NSC508
- Q161563
- J-504039
- InChI=1/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H
- EINECS 211-074-0
- CCRIS 8982
- AI3-03307
- CHEMBL458616
- 1,1,6,6-D4-1,6-HEXANDIOL
- F0001-1701
- HSDB 6488
- CAS-629-11-8
- NCGC00258004-01
- Z104473540
- EN300-19325
- 1,6-HEXANEDIOL [HSDB]
- 629-11-8
- Tox21_200450
- 1,6-Hexanediol, >=99% C6-Dioles basis (GC)
- DTXCID907265
- DTXSID1027265
- CHEBI:43078
- 1,6-Hexanediol, 97%
- NS00001150
- NCGC00248624-01
- NSC 508
- HO(CH2)6OH
- BRN 1633461
- BP-21412
- CS-W011221
- NSC-508
- WLN: Q6Q
- SCHEMBL15343
- EC 211-074-0
- DB02210
- HEXANEDIOL [INCI]
- AKOS003242194
- FT-0607014
- H0099
- HEXAMETHYLENE GLYCOL [MI]
- 1,6-Hexanediol,98%
- HY-W010505
- DB-027344
- doi:10.14272/XXMIOPMDWAUFGU-UHFFFAOYSA-N.1
- G81203
-
- MDL: MFCD00002985
- インチ: 1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
- InChIKey: XXMIOPMDWAUFGU-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]
- BRN: 1633461
計算された属性
- せいみつぶんしりょう: 118.09942
- どういたいしつりょう: 118.099
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 31.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 40.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色針状結晶
- 密度みつど: 0.96
- ゆうかいてん: 38-42 °C (lit.)
- ふってん: 250 °C(lit.)
- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
- 屈折率: 1.457
- PH値: 7.6 (900g/l, H2O, 20℃)
- ようかいど: H2O: 0.1 g/mL, clear, colorless
- すいようせい: 500 g/L
- PSA: 40.46
- LogP: 0.53140
- ようかいせい: 水、メタノール、ブタノール、酢酸ブチルに溶解し、熱エーテルに微溶解し、ベンゼンに溶解しない。
- マーカー: 4690
- 濃度: ~6 M in H2O
- じょうきあつ: 0.53 mmHg ( 20 °C)
- かんど: Hygroscopic
1,6-Hexanediol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S23;S24/25;S36/37
- RTECS番号:MO2100000
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S23;S24/25;S36/37
- どくせい:LD50 orally in rats: 3.73 g/kg (Carpenter)
- リスク用語:R36/37/38
- 爆発限界値(explosive limit):6.6-16%(V)
1,6-Hexanediol 税関データ
- 税関コード:29053980
1,6-Hexanediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 178514-250G |
1,6-Hexanediol, 97% |
629-11-8 | 97% | 250G |
¥ 180 | 2022-04-26 | |
Enamine | EN300-19325-0.5g |
hexane-1,6-diol |
629-11-8 | 95.0% | 0.5g |
$21.0 | 2025-02-19 | |
Life Chemicals | F0001-1701-0.25g |
1,6-Hexanediol |
629-11-8 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0001-1701-5g |
1,6-Hexanediol |
629-11-8 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
abcr | AB117021-500 g |
1,6-Hexanediol, 97%; . |
629-11-8 | 97% | 500 g |
€60.00 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003898-5g |
1,6-Hexanediol |
629-11-8 | 5g |
¥33 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-100g |
1,6-Hexanediol |
629-11-8 | 98% | 100g |
¥51.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-500g |
1,6-Hexanediol |
629-11-8 | 98% | 500g |
¥158.90 | 2023-09-02 | |
Life Chemicals | F0001-1701-1g |
1,6-Hexanediol |
629-11-8 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Life Chemicals | F0001-1701-2.5g |
1,6-Hexanediol |
629-11-8 | 95%+ | 2.5g |
$40.0 | 2023-09-07 |
1,6-Hexanediol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,
1,6-Hexanediol Raw materials
1,6-Hexanediol Preparation Products
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 4-Amino-1-pentanol (927-55-9)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Hexane-2,6-diol (928-40-5)
- amyl caproate (540-07-8)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- 6-Amino-1-hexanol (4048-33-3)
- Methylcyclohexane (108-87-2)
- Pentanoic acid,5-hydroxy- (13392-69-3)
- cyclohexyl butyrate (1551-44-6)
- Cyclohexanol (108-93-0)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Cyclohexyl hexanoate (6243-10-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- 6-Hydroxyhexanoic acid (1191-25-9)
- 4-Methyl-1-pentanol (626-89-1)
- Cyclopentanol (96-41-3)
- 5-Methylhexanol (627-98-5)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- 1,4-Butanediol (110-63-4)
- 1,4-Pentanediol (626-95-9)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexane-1,2-diol (931-17-9)
- 5-Amino-1-pentanol (2508-29-4)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- Cyclohexyl valerate (1551-43-5)
- 4-Aminobutan-1-ol (13325-10-5)
- 1,6-Hexanediol (629-11-8)
1,6-Hexanediol サプライヤー
1,6-Hexanediol 関連文献
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
1,6-Hexanediolに関する追加情報
Recent Advances in the Application of 1,6-Hexanediol (CAS: 629-11-8) in Chemical Biology and Pharmaceutical Research
1,6-Hexanediol (CAS: 629-11-8) is a versatile aliphatic diol that has garnered significant attention in recent years due to its unique physicochemical properties and broad applications in chemical biology and pharmaceutical research. This research briefing aims to synthesize the latest findings on the roles and mechanisms of 1,6-Hexanediol in biomolecular condensates, drug formulation, and material science, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the critical role of 1,6-Hexanediol in modulating liquid-liquid phase separation (LLPS), a fundamental process underlying the formation of biomolecular condensates. Research published in *Nature Communications* (2023) demonstrated that 1,6-Hexanediol disrupts weak hydrophobic interactions within condensates, making it a valuable tool for probing the dynamics of membraneless organelles. This property has been leveraged to study pathological aggregates in neurodegenerative diseases, offering new insights into therapeutic strategies targeting protein misfolding.
In pharmaceutical formulations, 1,6-Hexanediol has emerged as a promising excipient due to its ability to enhance drug solubility and stability. A 2024 study in the *Journal of Controlled Release* reported its use in improving the bioavailability of poorly water-soluble APIs through co-crystal formation. The diol's amphiphilic nature facilitates interactions with both hydrophobic drugs and aqueous environments, making it particularly useful for oral and topical delivery systems. Furthermore, its low toxicity profile, as confirmed by recent OECD-compliant safety assessments, supports its adoption in clinical applications.
Material science applications have also expanded, with *Advanced Materials* (2023) showcasing 1,6-Hexanediol as a crosslinker in biodegradable polymers for drug-eluting stents. The compound's balanced hydrophilicity and chain length enable precise control over polymer degradation rates, addressing longstanding challenges in sustained-release devices. Concurrently, its derivatization into photoactive monomers has opened new avenues in 3D-printed biomedical scaffolds, as evidenced by recent patent filings from leading biotech firms.
Ongoing clinical trials (Phase II) are evaluating 1,6-Hexanediol-modified liposomes for tumor-targeted delivery, with preliminary data showing improved accumulation in hypoxic regions. However, challenges remain in optimizing its concentration-dependent effects—while low concentrations stabilize biomolecular interactions, higher doses may induce nonspecific disruption. Future research directions include computational modeling of its interaction landscapes and development of structurally refined analogs with enhanced specificity.
In conclusion, 1,6-Hexanediol (629-11-8) represents a multifaceted tool bridging basic research and translational applications. Its evolving roles from a simple solvent to a key modulator of cellular biophysics and drug delivery underscore the importance of continued investigation into its mechanisms and applications. The compound's versatility positions it as a cornerstone material for next-generation biomedical innovations.

